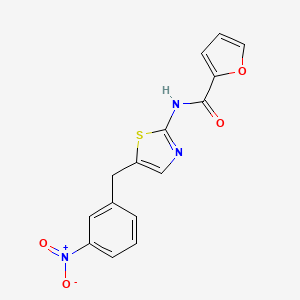

![molecular formula C8H16Cl2N4 B2694499 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride CAS No. 2138284-53-2](/img/structure/B2694499.png)

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

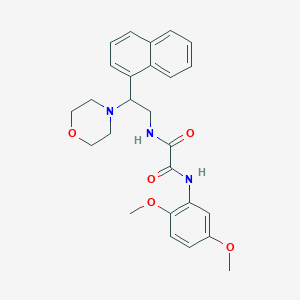

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine is a chemical compound with the molecular formula C8H14N4 . It has an average mass of 166.224 Da and a monoisotopic mass of 166.121841 Da .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine consists of 8 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms . The structure is freely rotating and has no violations of the Rule of 5 .Physical And Chemical Properties Analysis

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 335.4±42.0 °C at 760 mmHg, and a flash point of 156.6±27.9 °C . It has a molar refractivity of 45.9±0.5 cm3, a polar surface area of 56 Å2, and a molar volume of 119.5±7.0 cm3 .Aplicaciones Científicas De Investigación

Catalytic Applications in Synthesis

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride serves as a key intermediate in the efficient synthesis of complex pyridine-pyrimidine structures. For instance, Rahmani et al. (2018) demonstrated its use in the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst under microwave irradiation and solvent-free conditions. This approach emphasizes the compound's utility in promoting catalytic reactions, leading to high yields and showcasing its importance in green chemistry applications (Rahmani et al., 2018).

Role in Heterocyclic Chemistry

The compound is also instrumental in the l-Proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. Gunasekaran, Prasanna, and Perumal (2014) highlighted its application in reactions involving N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine, aromatic aldehydes, and 3-methyl-1-aryl-1H-pyrazol-5-amines, leading to the creation of a six-membered ring in a one-pot operation. This study underlines the compound's versatility in constructing complex heterocycles crucial for pharmaceutical and material science research (Gunasekaran, Prasanna, & Perumal, 2014).

Utility in Heterocyclic Synthesis

Additionally, the compound has been utilized in the synthesis of diverse heterocyclic compounds, as demonstrated by Fadda et al. (2012). Their work involved the use of enaminonitriles in heterocyclic synthesis to generate new pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's potential as a precursor in the synthesis of biologically active molecules (Fadda et al., 2012).

Propiedades

IUPAC Name |

1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-5-7-3-6(9)4-10-8(7)12(2)11-5;;/h6,10H,3-4,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYFZVRASUOEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1CC(CN2)N)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2694431.png)

![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)

![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2694434.png)

![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)